molecular formula C23H27N5O3 B2821534 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2380009-34-5

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2821534
CAS No.: 2380009-34-5
M. Wt: 421.501
InChI Key: DCSJBTXLBSDDRZ-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridazinone core. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrazole Ring: Starting from appropriate diketones and hydrazines.

    Formation of the Piperidine Ring: Using cyclization reactions involving amines and aldehydes.

    Coupling Reactions: Connecting the pyrazole and piperidine rings to the pyridazinone core through various coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Investigation into its properties as a building block for advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: Possible interactions with biological receptors, making it a candidate for drug development.

Medicine

    Drug Development: Exploration of its pharmacological properties for treating diseases.

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Ingredient in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-one: Lacks the piperidine and phenoxyacetyl groups.

    2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one: Lacks the pyrazole ring.

Uniqueness

The unique combination of the pyrazole, piperidine, and pyridazinone rings, along with the phenoxyacetyl group, may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-16-6-4-5-7-20(16)31-15-23(30)26-12-10-19(11-13-26)28-22(29)9-8-21(25-28)27-18(3)14-17(2)24-27/h4-9,14,19H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSJBTXLBSDDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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